[5-(4-Methoxyphenyl)-5-methylhex-2-en-3-yl](tripropyl)germane
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Overview
Description
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane is an organogermanium compound characterized by the presence of a germanium atom bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane typically involves the reaction of tripropylgermanium chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield different organogermanium derivatives.
Substitution: The compound can undergo substitution reactions where the tripropylgermanium group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various organogermanium derivatives, germanium oxides, and substituted germanium compounds.
Scientific Research Applications
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylsilane: Similar structure but with a silicon atom instead of germanium.
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-yltin: Similar structure but with a tin atom instead of germanium.
Uniqueness
5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include different reactivity patterns, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62262-90-2 |
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Molecular Formula |
C23H40GeO |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]-tripropylgermane |
InChI |
InChI=1S/C23H40GeO/c1-8-16-24(17-9-2,18-10-3)21(11-4)19-23(5,6)20-12-14-22(25-7)15-13-20/h11-15H,8-10,16-19H2,1-7H3 |
InChI Key |
UGBPWZPGZASQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Ge](CCC)(CCC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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